molecular formula C21H28N2O4 B11388876 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11388876
M. Wt: 372.5 g/mol
InChI Key: WJAMSUDCLREQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a multifunctional structure combining a furan-2-yl moiety, a morpholin-4-yl ring, and an isopropylphenoxyacetamide backbone.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H28N2O4/c1-16(2)17-5-7-18(8-6-17)27-15-21(24)22-14-19(20-4-3-11-26-20)23-9-12-25-13-10-23/h3-8,11,16,19H,9-10,12-15H2,1-2H3,(H,22,24)

InChI Key

WJAMSUDCLREQOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Phenoxyacetamide Formation: The phenoxyacetamide group is formed by reacting 4-isopropylphenol with chloroacetyl chloride, followed by amide formation with the furan-morpholine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced at various points, such as the reduction of the furan ring to tetrahydrofuran.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Furan ring : Contributes to its biological activity through potential interactions with biological targets.
  • Morpholine moiety : Often associated with enhanced solubility and bioavailability.
  • Phenoxy group : Implicated in receptor binding and activity modulation.

Chemical Formula

The chemical formula for this compound can be denoted as:
C20H26N2O3C_{20}H_{26}N_{2}O_{3}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of furan and morpholine have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several furan-based compounds on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BHCT-1160.78
N-[2-(furan-2-yl)-...]MCF-7TBD

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in cancer cells through caspase activation.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives can induce G1 phase arrest in MCF-7 cells.

Anti-inflammatory Activity

In addition to anticancer properties, morpholine derivatives have been associated with anti-inflammatory effects. Compounds with similar structures have demonstrated selective inhibition of COX enzymes, contributing to their therapeutic potential in inflammatory diseases.

Summary of Findings

Research indicates that the presence of electron-donating groups enhances the biological activity of furan and morpholine derivatives, while electron-withdrawing groups tend to reduce potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Acetamides

a. 2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide (CAS 529498-96-2)
  • Structural Features: Morpholine ring attached to a phenyl group, acetamide linker, and 3-methylphenoxy substituent.
  • Key Differences : Lacks the furan and isopropyl groups present in the target compound.
  • Relevance: Demonstrates the role of morpholine in enhancing solubility and binding affinity. No direct pharmacological data available, but similar scaffolds are explored in kinase inhibition .
b. 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • Synthesis : 58% yield via acylation of a morpholin-2-one intermediate.
  • Structural Features : Morpholin-2-one core with acetyl and isopropylphenyl groups.
  • Key Differences : Contains a ketone-modified morpholine ring (morpholin-2-one) instead of the standard morpholin-4-yl group.
  • Relevance : Highlights the impact of morpholine ring modifications on synthetic accessibility and stability .

Furan-Containing Acetamides

a. N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (CAS 6180-66-1)
  • Structural Features : Furan-methyl group, sulfonylhydrazine linker, and acetamide.
  • Key Differences : Incorporates a sulfonylhydrazine moiety absent in the target compound.
  • Relevance : Sulfonyl groups may enhance metabolic stability but introduce steric hindrance .
b. N-[4-(2-furyl)phenyl]acetamide
  • Structural Features : Furan directly attached to a phenyl-acetamide scaffold.
  • Key Differences: Simpler structure lacking morpholine and isopropylphenoxy groups.
  • Relevance : Demonstrates the furan ring’s role in aromatic stacking interactions .

Isopropylphenoxy Acetamides

a. 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide (INN: Suvecaltamide)
  • Pharmacological Activity : Voltage-activated calcium channel (Cav) stabilizer, antiepileptic.
  • Structural Features : Isopropylphenyl group, pyridine-ethyl substituent, and trifluoroethoxy side chain.
  • Key Differences : Replaces morpholine and furan with pyridine and fluorinated groups.

Structural and Functional Analysis Table

Compound Name Key Features Pharmacological Activity Synthesis Yield (If Available) Reference
Target Compound Furan, morpholin-4-yl, isopropylphenoxyacetamide Hypothesized CNS/anticancer N/A
2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide Morpholine-phenyl, 3-methylphenoxy Kinase inhibition (speculative) N/A
Suvecaltamide Isopropylphenyl, pyridine-ethyl, trifluoroethoxy Antiepileptic (Cav stabilizer) N/A
N-(furan-2-ylmethyl)-[...]acetamide Furan-methyl, sulfonylhydrazine Metabolic stability N/A
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one, acetyl, isopropylphenyl Stability studies 58%

Key Insights from Structural Comparisons

Morpholine vs. Morpholin-2-one : The standard morpholin-4-yl group (as in the target compound) offers better solubility, while morpholin-2-one derivatives (e.g., ) may improve metabolic stability but require more complex synthesis .

Furan vs. Pyridine : Furan enhances aromatic interactions but may reduce metabolic stability compared to pyridine’s electron-deficient ring (e.g., Suvecaltamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.